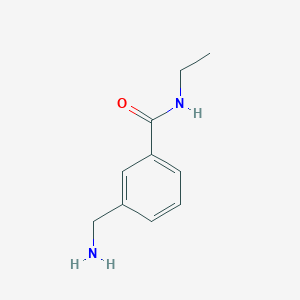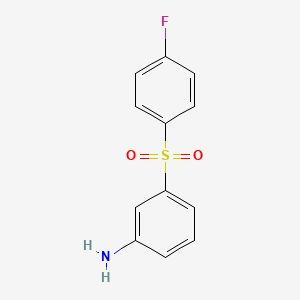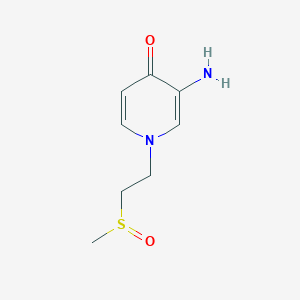
3-Amino-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and sulfinyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a pyridine derivative with an aminoalkyl sulfoxide. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs optimized reaction conditions, including the use of high-purity starting materials, advanced catalysts, and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler amino derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out in an aqueous or organic solvent at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides, with the reaction conditions tailored to the specific substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields a sulfone, while reduction results in an amino derivative. Substitution reactions can produce a wide range of derivatives with different functional groups attached to the amino group.
Applications De Recherche Scientifique
3-Amino-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for studying various chemical transformations.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and sulfinyl groups play a crucial role in its binding to these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-(2-methanesulfinylethyl)urea: This compound shares a similar structure but differs in the presence of a urea group instead of a pyridinone ring.
3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one: This compound is a structural isomer with the amino and sulfinyl groups positioned differently.
Uniqueness
3-Amino-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H12N2O2S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
3-amino-1-(2-methylsulfinylethyl)pyridin-4-one |
InChI |
InChI=1S/C8H12N2O2S/c1-13(12)5-4-10-3-2-8(11)7(9)6-10/h2-3,6H,4-5,9H2,1H3 |
Clé InChI |
QOAXMXPFVZTWNN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCN1C=CC(=O)C(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


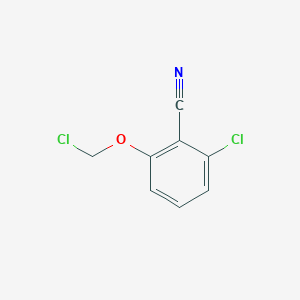






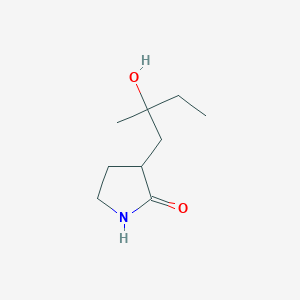

![3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)


